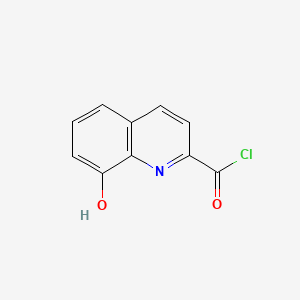

8-Hydroxyquinoline-2-carbonyl chloride

Descripción general

Descripción

8-Hydroxyquinoline-2-carbonyl chloride is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities and applications

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 8-hydroxyquinoline-2-carbonyl chloride typically involves the chlorination of 8-hydroxyquinoline-2-carboxylic acid. This reaction is usually carried out using thionyl chloride or oxalyl chloride as the chlorinating agents. The reaction conditions often include refluxing the mixture in an inert solvent such as dichloromethane or chloroform to facilitate the formation of the carbonyl chloride group.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to achieve the desired product quality.

Análisis De Reacciones Químicas

Types of Reactions

8-Hydroxyquinoline-2-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively.

Hydrolysis: In the presence of water or aqueous bases, the carbonyl chloride group hydrolyzes to form 8-hydroxyquinoline-2-carboxylic acid.

Condensation Reactions: It can participate in condensation reactions with compounds containing active hydrogen atoms, such as hydrazines and hydroxylamines, to form hydrazides and hydroxamic acids.

Common Reagents and Conditions

Thionyl Chloride: Used for the chlorination of 8-hydroxyquinoline-2-carboxylic acid.

Amines, Alcohols, and Thiols: Nucleophiles for substitution reactions.

Water or Aqueous Bases: For hydrolysis reactions.

Major Products

Amides, Esters, and Thioesters: From substitution reactions.

8-Hydroxyquinoline-2-carboxylic acid: From hydrolysis.

Aplicaciones Científicas De Investigación

8-Hydroxyquinoline-2-carbonyl chloride has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and coordination complexes.

Biology: Employed in the study of metal ion chelation and its effects on biological systems.

Medicine: Investigated for its potential as a precursor to pharmacologically active compounds with antimicrobial, anticancer, and neuroprotective properties.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of 8-hydroxyquinoline-2-carbonyl chloride is primarily related to its ability to form stable complexes with metal ions. The carbonyl chloride group enhances its reactivity, allowing it to interact with various biological targets. The compound can chelate metal ions, disrupting metal-dependent biological processes and leading to its antimicrobial and anticancer activities.

Comparación Con Compuestos Similares

Similar Compounds

8-Hydroxyquinoline: The parent compound, known for its metal chelation properties and wide range of biological activities.

8-Hydroxyquinoline-5-sulfonic acid: Another derivative with enhanced water solubility and similar chelation properties.

8-Hydroxyquinoline-2-carboxylic acid: The precursor to 8-hydroxyquinoline-2-carbonyl chloride, with similar reactivity but different functional groups.

Uniqueness

This compound is unique due to the presence of the carbonyl chloride group, which significantly enhances its reactivity and potential applications in synthetic chemistry and biological research. Its ability to undergo a wide range of chemical reactions makes it a versatile intermediate for the synthesis of various bioactive compounds.

Actividad Biológica

8-Hydroxyquinoline-2-carbonyl chloride (also known as 8-HQ-2-COCl) is a derivative of 8-hydroxyquinoline, a compound recognized for its diverse biological activities. This article delves into the biological activity of 8-HQ-2-COCl, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Formula: C9H6ClN1O2

Molecular Weight: 197.60 g/mol

IUPAC Name: this compound

The biological activity of 8-HQ-2-COCl primarily stems from its ability to chelate metal ions, particularly iron and zinc, which are essential for various biochemical processes. This chelation disrupts the function of metalloenzymes and proteins that require these metals for activity. The compound also exhibits antimicrobial properties by inhibiting bacterial growth through its interaction with essential metabolic pathways.

Biological Activities

Research has documented several biological activities associated with 8-HQ-2-COCl:

-

Antimicrobial Activity :

- Studies have shown that derivatives of 8-hydroxyquinoline, including 8-HQ-2-COCl, possess significant antibacterial and antifungal properties. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition zones comparable to standard antibiotics .

-

Anticancer Properties :

- Various studies indicate that 8-HQ derivatives exhibit anticancer activities through mechanisms such as apoptosis induction and cell cycle arrest in cancer cells. Notably, compounds like tris(8-hydroxyquinolato)gallium(III) have entered clinical trials due to their promising efficacy against renal cancer .

- Neuroprotective Effects :

- Antiparasitic Activity :

Antibacterial Activity

A comparative study assessed the antibacterial efficacy of various 8-hydroxyquinoline derivatives. The results indicated that 8-HQ-2-COCl exhibited significant activity against Klebsiella pneumoniae, with an inhibition zone measuring 25 mm compared to a standard drug at 27 mm .

Anticancer Research

In vitro studies revealed that 8-HQ derivatives could inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involved the induction of apoptosis via the mitochondrial pathway .

Neuroprotection

Research highlighted the role of 8-HQ derivatives in protecting neuronal cells from oxidative damage. These compounds were shown to reduce reactive oxygen species (ROS) levels in cellular models, indicating their potential as neuroprotective agents .

Data Summary Table

Propiedades

IUPAC Name |

8-hydroxyquinoline-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-10(14)7-5-4-6-2-1-3-8(13)9(6)12-7/h1-5,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLUUBRFEMCGPCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)N=C(C=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00664949 | |

| Record name | 8-Hydroxyquinoline-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00664949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125686-91-1 | |

| Record name | 8-Hydroxy-2-quinolinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125686-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Hydroxyquinoline-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00664949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.